molecular formula C21H17N3O4 B13582114 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B13582114
M. Wt: 375.4 g/mol
InChI Key: HTSUQMLQUMKMCZ-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Pyrimidine Ring Formation: The protected amino compound is then subjected to conditions that facilitate the formation of the pyrimidine ring. This often involves cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpyrimidine-5-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with a pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C21H17N3O4/c1-12-22-10-17(20(25)26)19(23-12)24-21(27)28-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-10,18H,11H2,1H3,(H,25,26)(H,22,23,24,27)

InChI Key

HTSUQMLQUMKMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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